molecular formula C11H11ClN2O2S B3072436 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide CAS No. 1016743-82-0

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide

Cat. No.: B3072436
CAS No.: 1016743-82-0
M. Wt: 270.74 g/mol
InChI Key: XCVBKVKLYJPFIY-UHFFFAOYSA-N
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Description

“3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide” is a chemical compound . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11ClN2O2S . The average mass is 270.735 Da and the monoisotopic mass is 270.022980 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and toxicity information for “this compound” can be found on various chemical databases .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Herz salts, including derivatives similar to 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, have been used in reactions with malononitrile to produce highly colored ylidenes. This process has been found to be general but complex, yielding various by-products (Koutentis & Rees, 2002).

  • Antimicrobial and Cytotoxic Activities : Novel derivatives of benzothiazole, structurally related to the compound , have been synthesized and tested for their antimicrobial activity. Some specific derivatives demonstrated significant antibacterial and anticandidal effects, as well as cytotoxic activity against human leukemia cells, indicating potential in the development of new antimicrobial and anticancer agents (Dawbaa et al., 2021).

  • Herbicidal Activity : Certain benzothiazole derivatives have shown effectiveness in herbicidal activity. This suggests potential agricultural applications for controlling unwanted plant growth (Liu et al., 2007).

  • Luminescent Properties : Benzothiazole derivatives, including compounds structurally related to this compound, have been studied for their luminescent properties. These compounds show potential for application in white light emission, which can be used in light-emitting devices (Lu et al., 2017).

  • Copper(II)- and Gold(III)-Mediated Cyclization : Research on benzothiazole derivatives includes studies on copper(II)- and gold(III)-mediated cyclizations of thioureas to form substituted 2-aminobenzothiazoles. This provides insight into the synthesis of these molecules, highlighting their pharmaceutical applications (Schroeder et al., 2017).

Properties

IUPAC Name

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-16-7-2-3-8-9(6-7)17-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVBKVKLYJPFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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